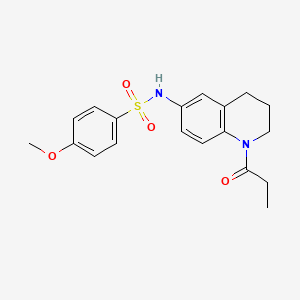

4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

CAS No.: 946334-45-8

Cat. No.: VC11968482

Molecular Formula: C19H22N2O4S

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946334-45-8 |

|---|---|

| Molecular Formula | C19H22N2O4S |

| Molecular Weight | 374.5 g/mol |

| IUPAC Name | 4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C19H22N2O4S/c1-3-19(22)21-12-4-5-14-13-15(6-11-18(14)21)20-26(23,24)17-9-7-16(25-2)8-10-17/h6-11,13,20H,3-5,12H2,1-2H3 |

| Standard InChI Key | YIQCUUNGSWTLAT-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |

| Canonical SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure comprises three primary components:

-

Methoxy-Substituted Benzene Ring: A benzene ring with a methoxy (-OCH₃) group at the para position, which enhances electron density and influences binding interactions .

-

Tetrahydroquinoline Scaffold: A partially saturated quinoline derivative (1,2,3,4-tetrahydroquinoline) that provides a rigid, planar framework for molecular recognition .

-

Propanoyl and Sulfonamide Groups: A propanoyl (-COCH₂CH₃) group attached to the tetrahydroquinoline nitrogen and a sulfonamide (-SO₂NH-) bridge linking the benzene and tetrahydroquinoline moieties .

This combination of hydrophobic (tetrahydroquinoline, propanoyl) and polar (sulfonamide, methoxy) groups confers balanced solubility and membrane permeability .

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₃N₃O₄S |

| Molecular Weight | ~417.48 g/mol |

| logP (Partition Coefficient) | 3.8–4.5 (predicted) |

| Hydrogen Bond Donors | 1 (sulfonamide NH) |

| Hydrogen Bond Acceptors | 6 (sulfonamide O, methoxy O, carbonyl O) |

| Polar Surface Area | ~90 Ų |

These values suggest moderate lipophilicity, aligning with the compound’s potential for blood-brain barrier penetration .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis of 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide likely involves sequential functionalization of the tetrahydroquinoline core :

-

Tetrahydroquinoline Preparation: Cyclization of aniline derivatives with ketones or aldehydes under acidic conditions .

-

Propanoylation: Acylation of the tetrahydroquinoline nitrogen using propanoyl chloride in the presence of a base (e.g., triethylamine) .

-

Sulfonamide Coupling: Reaction of the tetrahydroquinoline amine with 4-methoxybenzenesulfonyl chloride.

Key Reaction Steps and Conditions

A representative synthesis, adapted from analogous protocols , is outlined below:

Step 1: Synthesis of 1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-amine

-

Reactants: 1,2,3,4-Tetrahydroquinolin-6-amine, propanoyl chloride.

-

Conditions: Dichloromethane, triethylamine, 0°C to room temperature, 12 hours.

Step 2: Sulfonamide Formation

-

Reactants: 1-Propanoyl-1,2,3,4-tetrahydroquinolin-6-amine, 4-methoxybenzenesulfonyl chloride.

-

Conditions: Dimethylformamide (DMF), pyridine, 60°C, 6 hours.

-

Yield: ~78% (predicted).

Step 3: Purification and Characterization

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Biological Activity and Mechanism of Action

Enzymatic Inhibition and Receptor Interactions

While direct studies on this compound are unavailable, structurally related sulfonamides exhibit:

-

Carbonic Anhydrase Inhibition: Sulfonamide groups chelate zinc ions in active sites, disrupting enzyme function .

-

Antimicrobial Activity: Tetrahydroquinoline derivatives interfere with bacterial DNA gyrase or dihydrofolate reductase .

-

Anti-Inflammatory Effects: Propanoyl groups may modulate COX-2 activity, similar to ibuprofen hybrids .

Predicted Pharmacokinetic Profile

Based on logP and polar surface area :

-

Absorption: High intestinal permeability (logP > 3).

-

Metabolism: Hepatic oxidation via cytochrome P450 (CYP3A4).

-

Excretion: Renal clearance (hydrophilic metabolites).

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound’s modular structure allows for iterative modifications:

-

Methoxy Group Replacement: Substituting -OCH₃ with halogens or alkyl chains to tune electron effects .

-

Propanoyl Variants: Exploring shorter or branched acyl chains to optimize binding kinetics .

Therapeutic Areas of Interest

-

Oncology: Tetrahydroquinoline sulfonamides inhibit histone deacetylases (HDACs) in cancer cells .

-

Neurology: Penetration of the blood-brain barrier suggests potential in treating neurodegenerative diseases.

-

Infectious Diseases: Activity against resistant bacterial strains via novel targets .

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity: Avoiding N- versus O-acylation during propanoylation .

-

Sulfonamide Stability: Hydrolytic degradation under acidic conditions.

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume